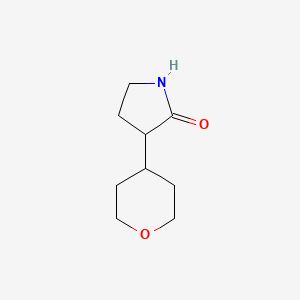

3-(Oxan-4-yl)pyrrolidin-2-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(oxan-4-yl)pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2/c11-9-8(1-4-10-9)7-2-5-12-6-3-7/h7-8H,1-6H2,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRTILWDIYXONEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C1C2CCOCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Significance of Heterocyclic Architectures in Synthetic Chemistry

Heterocyclic compounds, cyclic structures containing at least one atom other than carbon within their rings, are fundamental to synthetic chemistry and drug discovery. mdpi.comrroij.comijsrtjournal.com Their prevalence in biologically active molecules, with over 85% of all such entities containing a heterocycle, highlights their critical role. nih.gov This is attributed to their structural diversity and the ability of heteroatoms like nitrogen, oxygen, and sulfur to influence a molecule's physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity. rroij.comnih.gov These properties are crucial for optimizing the absorption, distribution, metabolism, and excretion (ADME) of potential drug candidates. nih.gov

The versatility of heterocyclic scaffolds allows medicinal chemists to fine-tune molecular frameworks to interact with specific biological targets, including proteins, enzymes, and nucleic acids. rroij.com This targeted approach is instrumental in the development of novel therapeutic agents with improved efficacy and safety profiles. rroij.com Furthermore, the structural diversity of heterocycles provides a platform for overcoming drug resistance by enabling the synthesis of analogs with alternative mechanisms of action. rroij.com

Advanced Synthetic Methodologies for 3 Oxan 4 Yl Pyrrolidin 2 One and Its Structural Analogs

Strategies for Pyrrolidin-2-one Core Construction

The formation of the pyrrolidin-2-one, or γ-lactam, ring is a cornerstone of many synthetic routes. wikipedia.org A variety of strategies have been developed to construct this heterocyclic system, ranging from multicomponent reactions to intricate ring-closure and rearrangement processes.

Multicomponent Reaction Approaches to Substituted Pyrrolidin-2-ones

Multicomponent reactions (MCRs) offer an efficient and atom-economical pathway to complex molecules in a single step. Several MCRs have been successfully employed for the synthesis of substituted pyrrolidin-2-ones. researchgate.nettandfonline.com

The Ugi reaction is a powerful four-component reaction that can be adapted for the synthesis of functionalized pyrrolidin-2-ones. thieme-connect.comsorbonne-universite.fr In a typical sequence, an aldehyde, an amine, a carboxylic acid, and an isocyanide react to form an α-acylamino carboxamide intermediate. This intermediate can then undergo subsequent transformations, such as an intramolecular radical cyclization, to yield the desired pyrrolidin-2-one scaffold. thieme-connect.comsorbonne-universite.fr For instance, a two-step sequence involving a Ugi-4CR followed by an ultrasound-activated intramolecular radical cyclization has been shown to produce highly substituted pyrrolidin-2-ones with good to high yields. sorbonne-universite.fr Another approach involves a Ugi/nucleophilic substitution/N-acylation sequence to produce pyrrolopiperazine-2,6-diones, where the initial Ugi adduct undergoes spontaneous cyclization to form a pyrrolidin-2-one intermediate. nih.govacs.org

Pauson-Khand reactions (PKR) , a [2+2+1] cycloaddition between an alkyne, an alkene, and carbon monoxide, have also been adapted for the synthesis of γ-lactams. chemistryviews.orgwikipedia.org The aza-Pauson-Khand reaction, a variation that incorporates a nitrogen source, provides a route to bicyclic α,β-unsaturated γ-lactams. chemistryviews.org For example, the reaction of alkyne-functionalized nitriles with dicobalt octacarbonyl furnishes these lactams in moderate to good yields and with high diastereoselectivities. chemistryviews.org The allenic Pauson-Khand reaction has also been utilized to create complex fused ring systems containing a γ-lactam. pitt.eduorgsyn.org

| Reaction Name | Components | Key Features |

| Ugi Reaction | Aldehyde, Amine, Carboxylic Acid, Isocyanide | Forms an α-acylamino carboxamide intermediate that can be cyclized. thieme-connect.comsorbonne-universite.fr |

| Pauson-Khand Reaction | Alkyne, Alkene, Carbon Monoxide | Aza-variant allows for the synthesis of bicyclic γ-lactams. chemistryviews.orgpitt.eduorgsyn.org |

| Aza-Michael Addition | Amine, α,β-Unsaturated Carbonyl Compound | Can be part of a cascade reaction leading to pyrrolidinone formation. rsc.orgfrontiersin.orgfrontiersin.org |

Ring-Closure and Rearrangement Reactions in Lactam Formation

Classical ring-closure reactions remain a fundamental approach to lactam synthesis. wikipedia.org These methods often involve the intramolecular cyclization of amino acids or their derivatives. wikipedia.org For instance, γ-amino acids can undergo intramolecular amidation to form the stable five-membered pyrrolidin-2-one ring. youtube.com

Aza-Michael additions represent a key strategy for constructing the pyrrolidinone ring. frontiersin.orgfrontiersin.orgrsc.org This reaction involves the addition of an amine to an α,β-unsaturated carbonyl compound. When the substrate contains an appropriately positioned ester or other leaving group, the initial Michael adduct can undergo a subsequent intramolecular cyclization to form the lactam. frontiersin.orgfrontiersin.org This cascade process is particularly efficient for forming N-substituted pyrrolidones. frontiersin.org

Catalytic hydrogenation of succinimide (B58015) and its derivatives is another established method for producing 2-pyrrolidone. mdpi.comresearchgate.netgoogle.com This process typically employs catalysts like Raney nickel or ruthenium complexes. mdpi.comresearchgate.netgoogle.com For example, the selective hydrogenation of 3,5-bis-arylidenetetramic acids using a ruthenium catalyst has been shown to reduce the exocyclic double bonds to yield substituted pyrrolidine-2,4-diones. mdpi.com

Other notable ring-forming reactions include:

Beckmann rearrangement of oximes. wikipedia.org

Schmidt reaction of cyclic ketones with hydrazoic acid. wikipedia.org

Staudinger synthesis , which involves the [2+2] cycloaddition of an imine and a ketene (B1206846) to form a β-lactam, can be adapted for γ-lactam synthesis. organic-chemistry.orgnih.gov

Nucleophilic Substitution Pathways in Pyrrolidine (B122466) Synthesis

Nucleophilic substitution reactions are pivotal in both the construction and functionalization of the pyrrolidine ring. benthamdirect.comscispace.com Intramolecular nucleophilic substitution is a common strategy for ring closure, where a nucleophilic nitrogen atom attacks an electrophilic carbon center within the same molecule to form the cyclic amide. wikipedia.org

For example, a domino aza-Michael induced ring closure (MIRC) reaction has been developed for the synthesis of spirobarbiturate-3-pyrrolidinones. This reaction proceeds through an initial aza-Michael addition followed by an intramolecular SN2 cyclization. rsc.org Similarly, the Mitsunobu reaction has been employed for the enantioselective preparation of pyrrolidine-sulfamide ligands, proceeding through an internal backside nucleophilic substitution (SNi) mechanism. benthamdirect.com

Stereoselective and Regioselective Introduction of the Oxane Moiety

The introduction of the oxane (tetrahydropyran) substituent at the 3-position of the pyrrolidin-2-one ring with control over stereochemistry is a critical aspect of synthesizing 3-(Oxan-4-yl)pyrrolidin-2-one.

Control of Diastereoselectivity and Enantioselectivity

Achieving high levels of diastereoselectivity and enantioselectivity is often a primary goal in the synthesis of complex molecules. In the context of 3-substituted pyrrolidin-2-ones, several strategies have been developed to control the stereochemical outcome of reactions. acs.orgresearchgate.netacs.orgacs.orgox.ac.ukua.esorganic-chemistry.orgresearchgate.net

Chiral auxiliaries can be employed to direct the stereochemical course of a reaction. For instance, the use of chiral N-tert-butanesulfinyl imines has proven effective in the asymmetric synthesis of substituted pyrrolidines. ua.esbeilstein-journals.org Diastereoselective addition of Grignard reagents to these chiral imines, followed by cyclization, can lead to the formation of 3-hydroxy-5-substituted pyrrolidin-2-ones with a high degree of stereocontrol. beilstein-journals.org

Catalytic asymmetric methods offer an elegant and efficient way to introduce chirality. For example, silver-catalyzed 1,3-dipolar cycloadditions between azomethine ylides and α-methylene-γ-butyrolactone have been used to construct spiro-[butyrolactone-pyrrolidine] derivatives with high endo-selectivity and enantioselectivity. researchgate.net Similarly, rhodium-catalyzed asymmetric synthesis has been used to produce 3-substituted pyrrolidines. beilstein-journals.org

Substrate-controlled diastereoselectivity is another important strategy. The stereocenters already present in a molecule can influence the stereochemical outcome of subsequent reactions. For instance, the heterogeneous catalytic hydrogenation of highly substituted pyrroles can proceed with excellent diastereoselectivity, where an initial reduction creates a stereocenter that directs the subsequent reduction of the pyrrole (B145914) ring. researchgate.net

| Strategy | Description | Example |

| Chiral Auxiliaries | A chiral group is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. ua.esbeilstein-journals.org | Use of N-tert-butanesulfinyl imines in diastereoselective additions. beilstein-journals.org |

| Catalytic Asymmetric Synthesis | A chiral catalyst is used to generate a chiral product from an achiral or racemic starting material. researchgate.netbeilstein-journals.org | Silver-catalyzed 1,3-dipolar cycloadditions. researchgate.net |

| Substrate-Controlled Diastereoselectivity | Existing stereocenters in the substrate direct the formation of new stereocenters. researchgate.net | Diastereoselective hydrogenation of substituted pyrroles. researchgate.net |

Convergent and Divergent Synthetic Route Design

Both convergent and divergent synthetic strategies can be applied to the synthesis of this compound and its analogs.

A convergent synthesis involves the independent synthesis of two or more fragments of the target molecule, which are then coupled together in the later stages of the synthesis. This approach can be highly efficient for complex targets. For the synthesis of this compound, a convergent approach might involve the separate synthesis of a suitably functionalized oxane derivative and a pyrrolidin-2-one precursor, followed by their coupling.

A divergent synthesis , on the other hand, starts from a common intermediate that is then elaborated into a variety of different target molecules. researchgate.netrsc.orgnih.gov This strategy is particularly useful for creating libraries of related compounds for structure-activity relationship studies. A divergent approach to analogs of this compound could involve the synthesis of a common pyrrolidinone intermediate that is then subjected to various reactions to introduce different substituents at the 3-position.

Catalytic Systems in this compound Synthesis

The construction of the pyrrolidinone ring system benefits significantly from catalytic methods that can control stereochemistry and functional group compatibility. Both transition metal catalysis and organocatalysis have emerged as powerful tools in the synthesis of these and related heterocyclic structures.

Transition metal catalysis, particularly with rhodium(II) complexes, provides an elegant and efficient route to pyrrolidinone and pyrroline (B1223166) structures through denitrogenative transannulation reactions. This methodology typically involves the reaction of a 1-sulfonyl-1,2,3-triazole with an appropriate reaction partner, such as an oxacycloalkene, to generate a pyrroline-fused N-glycoside. conicet.gov.arresearchgate.net The key step in this process is the formation of an α-imino rhodium carbene intermediate from the triazole upon extrusion of dinitrogen gas. conicet.gov.ar

This reactive intermediate can then undergo a [3+2] cycloaddition with an alkene or a related unsaturated system. For instance, the reaction of 1-sulfonyl-1,2,3-triazoles with glycals, catalyzed by rhodium(II) acetate (B1210297) or octanoate, yields pyrroline-fused N-glycosides. researchgate.net This type of transannulation reaction has been successfully applied to synthesize a variety of polysubstituted pyrroles and pyrrolines with high regioselectivity. organic-chemistry.org The choice of catalyst and solvent can be optimized to achieve high product yields. organic-chemistry.org

A plausible mechanism for the rhodium-catalyzed transannulation involves the initial formation of the rhodium carbenoid, which then reacts with the alkene component. Subsequent cyclization and rearrangement steps lead to the final heterocyclic product. This strategy has proven versatile, enabling the synthesis of mono-, di-, and trisubstituted pyrroles. organic-chemistry.org

| Catalyst | Reactant 1 | Reactant 2 | Product Type | Reference |

| Rh₂(OAc)₄ | 1-Sulfonyl-1,2,3-triazole | Vinyl ether | Polysubstituted pyrrole | organic-chemistry.org |

| Rh₂(Oct)₄ | 1-Sulfonyl-1,2,3-triazole | Glycal | Pyrroline-fused N-glycoside | researchgate.net |

| Rh(II) carboxylates | 1,2,3-Triazolyl-carbamate | - | 4-Aminooxazolidinone | rsc.org |

| Rh(II) catalyst | N-Sulfonyl-1,2,3-triazoles | Oxacycloalkenes | 4,5-Dihydropyrroles | conicet.gov.ar |

Organocatalysis has become a cornerstone of modern asymmetric synthesis, offering a metal-free alternative for the construction of chiral molecules. acs.orgbenthamdirect.com The operational simplicity, ready availability of catalysts, and low toxicity associated with organocatalysis make it a highly attractive method. acs.orgresearchgate.net For the synthesis of pyrrolidine derivatives, organocatalytic strategies often employ cycloaddition reactions of azomethine ylides. benthamdirect.com

Various classes of organocatalysts, including prolines, phosphoric acids, and thioureas, have been effectively used to promote these cycloadditions, affording pyrrolidines in good yields and with high levels of stereoselectivity. benthamdirect.com These catalysts can activate one or both of the reacting partners—the 1,3-dipole (imine) and the dipolarophile (alkene). benthamdirect.com For example, the use of diarylprolinol silyl (B83357) ethers has been a significant development in the asymmetric functionalization of aldehydes, a principle that extends to the synthesis of complex heterocyclic structures.

Organocatalytic methods have been successfully applied to the one-pot synthesis of various pyrrolidine-based core structures, such as hexahydropyrrolizines and octahydroindolizines, starting from simple glycine (B1666218) esters. acs.org These multi-reaction sequences can involve conjugate additions and intramolecular reductive aminations, showcasing the power of organocatalysis in building molecular complexity. acs.org

| Catalyst Type | Reaction Type | Key Features | Reference |

| Prolines | Cycloaddition | High stereoselectivity | benthamdirect.com |

| Phosphoric Acids | Cycloaddition | Activation of reacting partners | benthamdirect.com |

| Thioureas | Cycloaddition | Good yields and stereoselectivity | benthamdirect.com |

| Diarylprolinol silyl ethers | Asymmetric functionalization | Construction of complex architectures |

Functional Group Interconversions and Late-Stage Functionalization Strategies

Functional group interconversions (FGIs) are fundamental transformations in organic synthesis that allow for the conversion of one functional group into another. fiveable.me In the context of complex molecules like this compound and its analogs, late-stage functionalization (LSF) has emerged as a particularly powerful strategy. LSF enables the modification of a molecule at a late point in its synthesis, which is highly valuable for creating analogs for structure-activity relationship studies without the need for de novo synthesis. nih.gov

Saturated heterocycles, including pyrrolidines, are often sensitive to various reaction conditions, making LSF challenging. researchgate.net However, recent advancements have provided new tools for these transformations. For example, iron-based catalysts have been developed for the site-selective C-H oxidation of aliphatic C-H bonds, allowing for the introduction of hydroxyl groups at positions remote from existing functionality. nih.gov This type of catalyst-controlled oxidation can be highly selective, targeting specific C-H bonds even in complex natural product scaffolds. nih.gov

Another innovative approach involves the photochemical dehydrogenative coupling to form C-N bonds, which can be used to introduce aryl or heteroaryl groups onto the nitrogen of a pyrrolidine ring. x-chemrx.com This method addresses the common challenges associated with traditional cross-coupling reactions that may fail for certain substrates. x-chemrx.com Furthermore, methods for the interconversion of saturated ring systems themselves are being developed, such as the peripheral-to-core nitrogen internalization of amino cycloalkanols to access different N-heterocycles. chemrxiv.orgnih.gov These strategies, often enabled by photoredox catalysis, allow for ring expansion, contraction, and carbon-to-nitrogen substitution, providing access to a diverse range of heterocyclic scaffolds. chemrxiv.orgnih.gov

In some synthetic routes towards pyrrolidine-based compounds, the pyrrolidine nitrogen is derivatized at a late stage through reactions like reductive amination or methylation to introduce diversity. beilstein-journals.org

| Strategy | Transformation | Key Features | Reference |

| Iron-catalyzed C-H Oxidation | Aliphatic C-H to C-OH | Site-selective, remote functionalization | nih.gov |

| Photochemical Dehydrogenative Coupling | C-N bond formation | Mild conditions, overcomes limitations of traditional methods | x-chemrx.com |

| Photoredox-catalyzed Ring Interconversion | Amino cycloalkanol to N-heterocycle | Ring expansion, contraction, C-to-N substitution | chemrxiv.orgnih.gov |

| Late-stage N-derivatization | Reductive amination, methylation | Introduction of substituents on the pyrrolidine nitrogen | beilstein-journals.org |

Reaction Pathway Determination and Investigation of Intermediates

The synthesis and reactions of pyrrolidin-2-one derivatives often involve multi-step processes with various potential intermediates and transition states.

The synthesis of substituted pyrrolidin-2-ones can be achieved through various methods, including multicomponent reactions. For instance, the synthesis of 4-acetyl-3-hydroxy-3-pyrroline-2-ones involves an acid-catalyzed condensation of an aromatic aldehyde and an amine to form an imine intermediate. This intermediate is then protonated to an iminium species, which is subsequently attacked by a nucleophile like an enol derivative. beilstein-journals.org The reaction of donor-acceptor cyclopropanes with primary amines such as anilines and benzylamines presents another route to 1,5-disubstituted pyrrolidin-2-ones. mdpi.com The mechanism of these reactions is often validated through spectroscopic techniques and by isolating and characterizing key intermediates.

One common reaction involving the pyrrolidine core is the 1,3-dipolar cycloaddition. The in-situ formation of an azomethine ylide, which then reacts with a dipolarophile, is a highly effective method for constructing spiropyrrolidine derivatives. researchgate.netrsc.org Experimental validation for such mechanisms often comes from a combination of spectroscopic data (NMR, IR, Mass Spectrometry) and, where possible, X-ray crystallography of the final products to confirm their stereochemistry. mdpi.com

The table below summarizes key reaction types and the intermediates involved in the synthesis of pyrrolidin-2-one derivatives.

| Reaction Type | Key Intermediates | Experimental Validation Methods |

| Multicomponent Reaction | Imine, Iminium salt, Enol | NMR, IR, Mass Spectrometry |

| 1,3-Dipolar Cycloaddition | Azomethine ylide | Spectroscopic analysis, X-ray crystallography |

| Cyclization of γ-aminoesters | --- | Reaction monitoring by TLC and GC-MS |

Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation

DFT has become an indispensable tool in modern organic chemistry for studying reaction mechanisms, offering a balance between computational cost and accuracy.

DFT calculations allow for the detailed exploration of potential energy surfaces of chemical reactions. By calculating the energies of reactants, intermediates, transition states, and products, a complete energetic profile of a reaction pathway can be constructed. For example, in the study of the [3+2] cycloaddition reaction of nitrones with pyrrolin-2-one derivatives, DFT at the M06/6-311G(d,p) level of theory was used to map out the Gibbs free energy profile. researchgate.net This profiling helps in identifying the rate-determining step by locating the highest energy barrier along the reaction coordinate. Such studies have been applied to various reactions involving pyrrolidine scaffolds, including the synthesis of spiropyrrolidines and pyrrolidine-2,3-diones, providing insights into the feasibility of proposed mechanisms. mdpi.comnih.gov

The following table presents representative data from a DFT study on a cycloaddition reaction, illustrating the calculated energy barriers for different pathways.

| Pathway | Regioselectivity | Stereoselectivity | Activation Energy (kcal/mol) |

| A | meta | endo | 15.2 |

| B | meta | exo | 16.5 |

| C | ortho | endo | 18.1 |

| D | ortho | exo | 19.3 |

Data is hypothetical and for illustrative purposes.

DFT calculations can also distinguish between kinetic and thermodynamic control in a reaction. The kinetically favored product is formed via the pathway with the lowest activation energy barrier, while the thermodynamically favored product is the most stable one. In the reaction between 3-pyrroline-2-one (B142641) derivatives and aliphatic amines, DFT calculations have shown that the formation of the main product is kinetically favored, proceeding through the pathway with the lowest Gibbs free energy of activation (ΔG#). nih.gov Similarly, in the [3+2] cycloaddition of diarylnitrones to 1-(4-nitrophenyl)-5H-pyrrolin-2-one, both kinetic and thermodynamic products were identified, with the "exo" cycloadduct being favored in all cases. researchgate.net This type of analysis is crucial for predicting and explaining the product distribution under different reaction conditions.

Structure-Reactivity Relationships in Pyrrolidin-2-one and Oxane Systems

The chemical reactivity of this compound is influenced by the electronic and steric properties of both the pyrrolidin-2-one and the oxane ring systems. The pyrrolidin-2-one, or γ-lactam, is a five-membered heterocyclic ring whose reactivity is influenced by the amide functionality and the ring strain. nih.govscispace.com The lactam nitrogen can be protected, for instance with a tert-butoxycarbonyl (Boc) group, which increases the acidity of the α-hydrogens, making them more susceptible to deprotonation and subsequent reactions. scispace.com

Scope and Academic Context of Research on 3 Oxan 4 Yl Pyrrolidin 2 One

The compound 3-(oxan-4-yl)pyrrolidin-2-one itself is a subject of interest as a versatile building block in chemical synthesis, particularly in the fields of drug discovery and heterocyclic chemistry. angenechemical.com The combination of the pyrrolidin-2-one and oxane rings within a single molecule provides a unique three-dimensional structure and a specific arrangement of functional groups. angenechemical.comontosight.ai

The pyrrolidine (B122466) ring offers conformational rigidity, a desirable trait in drug design for enhancing target specificity, while the oxane group can influence properties like solubility and bioavailability. angenechemical.com Researchers can utilize this scaffold to synthesize a variety of derivatives by modifying either the pyrrolidin-2-one or the oxane ring. For example, derivatives such as 3-amino-1-(oxan-4-yl)pyrrolidin-2-one (B1526810) and 3-bromo-1-(oxan-4-yl)pyrrolidin-2-one (B1375172) have been synthesized, indicating the potential for further functionalization. fluorochem.co.ukshachemlin.com

The academic interest in this compound and its derivatives lies in their potential to serve as key intermediates for the synthesis of novel, biologically active compounds. The exploration of this scaffold contributes to the expansion of chemical space available for drug discovery programs and the development of new synthetic methodologies.

Derivatization and Chemical Functionalization for Research Purposes

Selective Functional Group Transformations on the Pyrrolidin-2-one Ring

The pyrrolidin-2-one ring, also known as a γ-lactam, is a prevalent motif in a wide array of biologically active natural products and synthetic compounds. Its reactivity allows for selective functionalization at several positions, enabling the synthesis of diverse derivatives.

Key transformations on the pyrrolidin-2-one ring of 3-(Oxan-4-yl)pyrrolidin-2-one include modifications at the nitrogen atom and the carbon alpha to the carbonyl group.

N-Alkylation and N-Arylation: The secondary amine within the lactam ring is a prime site for derivatization. N-alkylation, through reaction with various alkyl halides, and N-arylation can be readily achieved. These modifications are fundamental in expanding the chemical space around the scaffold and are often employed in the synthesis of compound libraries for screening purposes.

Alpha-Functionalization: The carbon atom adjacent to the carbonyl group (C3) is activated towards deprotonation by a strong base, forming an enolate. This intermediate can then react with a variety of electrophiles, allowing for the introduction of diverse substituents at this position. While the existing oxane group at C3 presents a steric challenge, carefully chosen reaction conditions can allow for further substitution or modification.

Reduction of the Lactam Carbonyl: The carbonyl group of the lactam can be reduced to a methylene group, converting the pyrrolidin-2-one into a pyrrolidine (B122466). This transformation fundamentally alters the scaffold's properties, removing the planarity of the amide bond and increasing the basicity of the nitrogen atom.

Table 1: Representative Functional Group Transformations on the Pyrrolidin-2-one Ring

| Transformation | Reagents and Conditions | Resulting Functional Group |

| N-Alkylation | Alkyl halide, Base (e.g., NaH) | N-Alkyl pyrrolidin-2-one |

| N-Arylation | Aryl halide, Palladium catalyst | N-Aryl pyrrolidin-2-one |

| Carbonyl Reduction | Strong reducing agent (e.g., LiAlH4) | Pyrrolidine |

Modifications on the Oxane Moiety to Tune Chemical Properties

The oxane (tetrahydropyran) ring is a common feature in many approved drugs, valued for its favorable metabolic stability and its ability to act as a hydrogen bond acceptor. pharmablock.com While often incorporated as a stable, conformationally-defined element, the oxane moiety itself can be a target for chemical modification to fine-tune the physicochemical properties of the parent molecule.

In the context of this compound, modifications to the oxane ring are less common than those on the more reactive pyrrolidin-2-one core. However, advanced synthetic strategies can enable its functionalization. Potential transformations could include:

Ring Opening: Under harsh acidic conditions, the ether linkage of the oxane ring can be cleaved. This would dramatically alter the structure and properties of the molecule, yielding a linear derivative.

Oxidation: Introduction of hydroxyl groups or conversion to a lactone are theoretical possibilities, though they would require robust and selective oxidizing agents to avoid side reactions on the pyrrolidin-2-one ring.

The primary role of the oxane moiety in this scaffold is often to provide a specific spatial arrangement and to improve properties like solubility and metabolic stability, making its derivatization a secondary consideration in many synthetic campaigns. pharmablock.com

Chiral Derivatization Reagents in Analytical Research

The analysis of chiral molecules is critical in pharmaceutical research, as enantiomers can exhibit significantly different biological activities. For molecules that are difficult to separate on a chiral stationary phase, derivatization with a chiral derivatizing agent (CDA) to form diastereomers is a common analytical strategy. researchgate.netchiralpedia.com These diastereomers can then be separated on a standard achiral HPLC column.

While this compound itself can be chiral, depending on its synthesis, the more common application in this context involves using chiral reagents that possess a pyrrolidine scaffold to analyze other molecules. For instance, chiral reagents like (R/S)-4-(3- isothiocyanatopyrrolidin-1-yl)-7-(N,N-dimethylaminosulfonyl)-2,1,3-benzoxadiazole (DBD-PyNCS) are used to derivatize amino acids, forming fluorescent diastereomers that can be easily separated and quantified. researchgate.net

For the analytical separation of enantiomers of this compound itself, one would employ a suitable CDA that reacts with the secondary amine of the lactam. Reagents such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) are classic examples used for the derivatization of amines and amino acids, and could be applied to this scaffold. juniperpublishers.com

Table 2: Examples of Chiral Derivatization Concepts

| Analyte Functional Group | Example Chiral Derivatizing Agent (CDA) | Resulting Linkage | Analytical Technique |

| Primary/Secondary Amine | Marfey's Reagent | Amide | RP-HPLC with UV detection |

| Carboxylic Acid | Chiral Amine (e.g., (S)-1-phenylethylamine) | Amide | RP-HPLC with UV/MS detection |

| Alcohol | Chiral Isocyanate (e.g., (R)-1-phenylethyl isocyanate) | Carbamate | RP-HPLC with UV detection |

Synthesis of Chemical Probes and Ligands for Exploratory Studies

The this compound scaffold serves as a starting point for the synthesis of more complex molecules designed as chemical probes or ligands for biological targets. nih.gov The derivatization strategies discussed previously are instrumental in building these sophisticated tools.

A chemical probe requires a binding moiety, a linker, and often a reporter group (e.g., a fluorophore, biotin, or a photoaffinity label). The synthesis of such a probe from this compound would involve a multi-step process:

Introduction of a reactive handle: A functional group, such as an amino, carboxyl, or alkyne group, would be installed on either the pyrrolidin-2-one or the oxane ring. This is typically achieved through N-alkylation with a bifunctional reagent.

Attachment of a linker: A polyethylene glycol (PEG) or alkyl chain linker is often attached to the reactive handle to provide spatial separation between the scaffold and the reporter group.

Conjugation of the reporter group: The final step involves attaching the reporter group to the distal end of the linker.

Similarly, the synthesis of ligands for specific biological targets, such as enzymes or receptors, relies on the iterative derivatization of the core scaffold to optimize binding affinity and selectivity. The spatial arrangement of the oxane and pyrrolidin-2-one rings provides a rigid framework that can be systematically decorated with various pharmacophoric elements.

Advanced Spectroscopic and Analytical Characterization Techniques for Structural Elucidation in Research

Chromatographic Methods for Purity Assessment and Isomer Separation (e.g., High-Performance Liquid Chromatography)This section would describe specific HPLC methods used for the analysis of 3-(Oxan-4-yl)pyrrolidin-2-one. This includes details on the type of column used (e.g., a specific chiral stationary phase for separating enantiomers), mobile phase composition, flow rate, and detection wavelength. Data such as retention times (t R), resolution factors (R s), and limits of detection (LOD) would be presented to illustrate the method's efficacy for purity assessment and isomer separation. While general methods for separating related chiral pyrrolidinones exist, no methods specifically developed or applied to this compound were identified.

Given the absence of this essential, compound-specific data, generating the requested article with the required level of detail, accuracy, and adherence to the strict outline is not possible.

Research Applications of 3 Oxan 4 Yl Pyrrolidin 2 One As a Chemical Scaffold

Role as a Versatile Building Block for Complex Heterocyclic Structures

The 3-(Oxan-4-yl)pyrrolidin-2-one scaffold is a powerful building block for the synthesis of more elaborate heterocyclic systems. researchgate.net Its utility stems from the presence of multiple functional groups and a defined three-dimensional architecture. The spirocyclic fusion of the pyrrolidinone and oxane rings creates a rigid framework, which is an advantageous feature in the design of molecules with specific spatial orientations for interacting with biological targets. nih.gov

Chemists can leverage the inherent reactivity of the scaffold to construct diverse molecular architectures. The secondary amine within the lactam can be subjected to various synthetic transformations, such as N-alkylation or N-arylation, to introduce a wide range of substituents. Furthermore, the lactam's carbonyl group and the ether linkage in the oxane ring provide additional sites for chemical modification, enabling the elaboration of the core scaffold into more complex, polycyclic structures. The synthesis of spirocyclic pyrrolidines is a key strategy for producing advanced building blocks for drug discovery. researchgate.netchemrxiv.org

| Feature of the Scaffold | Potential Synthetic Transformation | Resulting Structural Motif |

| Pyrrolidinone Nitrogen (Lactam) | Alkylation, Arylation, Acylation | N-Substituted spiro-lactams |

| Lactam Carbonyl | Reduction, Grignard Addition | Spirocyclic pyrrolidines, Hydroxylated lactams |

| Oxane Ring | Ring-opening reactions | Functionalized pyrrolidines with acyclic ethers |

| Adjacent Carbonyl Position | α-functionalization | Substituted spiro-lactams |

This table illustrates the synthetic versatility of the this compound scaffold, detailing potential reaction sites and the complex structures that can be derived.

Scaffold in Chemical Library Synthesis for Diverse Research Objectives

In modern drug discovery, the generation of chemical libraries containing structurally diverse molecules is crucial for identifying new therapeutic leads. The this compound scaffold is well-suited for this purpose due to its modular nature. nih.gov Using combinatorial chemistry principles, researchers can systematically modify the scaffold to produce a large collection of related but distinct compounds.

This modular approach allows for the efficient exploration of structure-activity relationships (SAR). researchgate.net By varying substituents on the pyrrolidinone nitrogen or other accessible positions, a library of analogs can be synthesized and screened against biological targets. The rigid conformation of the spirocyclic core ensures that the appended chemical functionalities are presented in a well-defined spatial arrangement, which can lead to more specific and potent interactions with proteins or enzymes. This strategy has been successfully applied to other heterocyclic scaffolds, such as 3,4-dihydro-2(1H)-pyridones, in combinatorial synthesis. nih.gov

Development of Novel Synthetic Methodologies and Reagents Based on the Scaffold

The unique structural and electronic properties of the this compound scaffold can serve as a platform for developing novel synthetic methods. The fixed spatial relationship between the pyrrolidinone and oxane rings can influence the stereochemical outcome of reactions performed on the molecule. This makes the scaffold an interesting substrate for studying and developing stereoselective transformations.

Research in this area could focus on several aspects:

Asymmetric Synthesis: Developing catalytic methods that exploit the inherent chirality and conformational rigidity of the scaffold to direct the formation of new stereocenters with high selectivity.

Ring-Distortion Chemistry: Investigating reactions that proceed via strained intermediates or transition states, where the spirocyclic nature of the scaffold plays a key role in controlling reactivity and product distribution.

Domino Reactions: Designing multi-step, one-pot reaction sequences where the initial transformation on the scaffold triggers a cascade of subsequent reactions, leading to the rapid assembly of complex molecules. mdpi.com

The development of such methodologies expands the toolkit available to synthetic chemists and can provide efficient pathways to novel chemical entities. organic-chemistry.org

Investigation of Conformational Preferences and Molecular Recognition in Model Systems

The non-planar pyrrolidine (B122466) ring typically exists in a dynamic equilibrium between two predominant puckered conformations, often described as "envelope" or "twist" forms. nih.gov However, the introduction of a bulky substituent, particularly in a spirocyclic fusion, can severely restrict this conformational flexibility and lock the ring into a preferred pucker. nih.gov In this compound, the spiro-fused oxane ring is expected to exert a strong conformational-locking effect.

This conformational rigidity is of paramount importance for molecular recognition—the process by which molecules selectively bind to one another. mdpi.com A conformationally constrained scaffold presents its functional groups in a fixed orientation, which can lead to a more favorable entropic profile upon binding to a biological receptor.

The conformational properties of this scaffold can be investigated using a combination of experimental and computational techniques:

| Investigation Technique | Type of Information Obtained | Relevance to Molecular Recognition |

| X-ray Crystallography | Precise solid-state structure, bond angles, and ring pucker. nih.gov | Provides a static snapshot of the lowest energy conformation. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Information about the solution-state conformation and dynamic processes. nih.gov | Reveals the preferred conformation in a biologically relevant medium. |

| Computational Modeling (e.g., DFT) | Relative energies of different conformers, rotational barriers. researchgate.netbeilstein-journals.org | Allows for the prediction of conformational preferences and electronic properties. |

This table summarizes the primary methods used to study the conformational preferences of complex molecules like this compound and their importance in understanding molecular recognition.

By studying model systems based on this scaffold, researchers can gain fundamental insights into how molecular shape and the spatial arrangement of functional groups dictate intermolecular interactions. mdpi.com This knowledge is critical for the rational design of new drugs, catalysts, and materials.

Future Perspectives and Emerging Avenues in 3 Oxan 4 Yl Pyrrolidin 2 One Research

Innovations in Sustainable and Green Chemical Synthesis Methodologies

The future of synthesizing 3-(Oxan-4-yl)pyrrolidin-2-one is intrinsically linked to the principles of green chemistry, aiming to reduce environmental impact through innovative synthetic protocols. Key areas of development include multicomponent reactions (MCRs), the use of alternative energy sources, and the application of eco-friendly catalysts.

Multicomponent Reactions (MCRs): These reactions, where three or more reactants combine in a single step to form a product that contains the essential parts of all starting materials, are a cornerstone of green synthesis. researchgate.nettandfonline.com For the synthesis of complex pyrrolidinone structures, MCRs offer high atom economy and reduced waste generation compared to traditional multi-step syntheses. researchgate.nettandfonline.com Future research will likely focus on designing novel MCRs that can construct the this compound scaffold in a one-pot fashion, potentially using readily available starting materials under mild conditions. semanticscholar.orgresearchgate.net

Alternative Energy Sources: Ultrasound and microwave irradiation are emerging as powerful tools to accelerate organic reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles. researchgate.nettandfonline.comrsc.org Ultrasound-assisted synthesis, which promotes reactions through acoustic cavitation, has been successfully applied to the synthesis of various pyrrolidinone derivatives. rsc.orgrsc.orgnih.govresearchgate.net The application of this technology to the synthesis of this compound could significantly improve efficiency and reduce energy consumption. rsc.org

Green Catalysts and Solvents: The move away from hazardous organic solvents and toxic catalysts is a major goal of green chemistry. Research into the use of benign solvents like water or ethanol, coupled with biodegradable and reusable catalysts, is gaining traction. semanticscholar.org Citric acid, a natural and environmentally friendly compound, has been shown to be an effective catalyst for the synthesis of substituted 3-pyrrolin-2-ones. rsc.orgrsc.org Similarly, the development of heterogeneous nanocatalysts that can be easily recovered and reused offers a sustainable alternative to traditional homogeneous catalysts. rsc.org

Table 1: Comparison of Green Synthesis Methodologies for Pyrrolidinone Derivatives

| Methodology | Key Advantages | Potential Application for this compound | References |

|---|---|---|---|

| Multicomponent Reactions (MCRs) | High atom economy, step efficiency, reduced waste. | One-pot synthesis from simple precursors. | researchgate.nettandfonline.comnih.gov |

| Ultrasound Irradiation | Faster reaction rates, higher yields, milder conditions. | Energy-efficient synthesis and formation of novel derivatives. | tandfonline.comrsc.orgrsc.orgnih.gov |

| Green Catalysts (e.g., Citric Acid, Nanocatalysts) | Low toxicity, biodegradability, reusability. | Environmentally benign catalytic pathways. | rsc.orgrsc.orgrsc.org |

| Aqueous/Ethanolic Solvents | Reduced toxicity and environmental impact. | Safer and more sustainable reaction media. | semanticscholar.org |

Advanced Computational Modeling for Predictive Synthesis and Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool for predicting the outcomes of chemical reactions and understanding the properties of molecules. researchgate.net For a molecule like this compound, computational modeling can provide profound insights into its synthesis and reactivity, guiding experimental work and accelerating the discovery process. mit.edu

Predicting Reaction Pathways and Stereoselectivity: DFT calculations can be used to model reaction mechanisms, identify transition states, and calculate activation energies. nih.govacs.org This allows chemists to predict the feasibility of a proposed synthetic route and to understand the factors that control regioselectivity and stereoselectivity. nih.govcuny.edu For the synthesis of this compound, which contains stereocenters, such predictive power is invaluable for designing highly selective reactions.

Understanding Molecular Properties: Computational methods can accurately predict a wide range of molecular properties, including electronic structure, vibrational spectra, and reactivity descriptors like HOMO-LUMO energy gaps. nih.goveurjchem.com These calculations can help in understanding the inherent reactivity of the this compound scaffold and in predicting how it will behave in different chemical environments. This knowledge is crucial for designing new derivatives with specific desired properties.

In Silico Screening: As computational power increases, it is becoming feasible to perform in silico screening of potential reactants and catalysts for the synthesis of target molecules. researchgate.netsemanticscholar.org This approach can drastically reduce the amount of experimental work required by identifying the most promising candidates for a particular transformation before any laboratory work is undertaken.

Table 2: Applications of Computational Modeling in this compound Research

| Computational Method | Application | Expected Outcome | References |

|---|---|---|---|

| Density Functional Theory (DFT) | Reaction mechanism and transition state analysis. | Prediction of reaction feasibility, regioselectivity, and stereoselectivity. | nih.govacs.orgnih.gov |

| HOMO-LUMO Analysis | Evaluation of electronic properties and chemical reactivity. | Understanding of nucleophilic/electrophilic sites and reaction kinetics. | |

| In Silico Screening | Virtual testing of substrates and catalysts. | Identification of optimal reaction conditions and novel synthetic routes. | researchgate.netsemanticscholar.org |

| Quantum Mechanics (QM) | Calculation of geometric and energetic data. | Elucidation of molecular structure and stability. | cuny.edu |

Development of Novel Catalytic Systems for Pyrrolidin-2-one and Oxane Chemistry

The development of new catalytic systems is a driving force in modern organic synthesis, enabling the construction of complex molecules with high efficiency and selectivity. For this compound, future research will likely leverage advances in organocatalysis, biocatalysis, and metal catalysis to access this scaffold and its derivatives.

Organocatalysis: Proline and its derivatives have emerged as powerful organocatalysts for a wide range of asymmetric transformations. nih.govnih.govacs.org These small, metal-free organic molecules can catalyze reactions with high enantioselectivity, making them ideal for the synthesis of chiral pyrrolidines. researchgate.nettandfonline.commdpi.com The development of new pyrrolidine-based organocatalysts tailored for the specific steric and electronic demands of synthesizing this compound is a promising area of research.

Biocatalysis: Enzymes offer unparalleled selectivity and efficiency in chemical transformations. The use of engineered enzymes, such as cytochrome P411 variants, for intramolecular C-H amination presents a novel and powerful method for constructing chiral pyrrolidines. escholarship.orgnih.govacs.orgwilddata.cncaltech.edu This biocatalytic approach could provide a highly enantioselective route to this compound under mild, environmentally friendly conditions.

Metal Catalysis: Transition metal catalysts, including those based on cobalt, nickel, ruthenium, palladium, and platinum, have a long history in the synthesis of nitrogen heterocycles. google.com Modern research focuses on developing catalysts that are more active, selective, and sustainable. For instance, rhodium catalysts have been used for stereoselective C-H amination to form pyrrolidines. acs.org In the context of the oxane ring, catalysts for ring-opening and formation, such as those based on indium or cytochrome P450 enzymes, are also of significant interest. acs.orgnih.govnih.gov

Interdisciplinary Research at the Interface of Synthetic Organic Chemistry and Materials Science

The unique properties of the pyrrolidinone ring make it a valuable component in the design of advanced materials. nbinno.com The incorporation of the this compound scaffold into polymers and other materials is a burgeoning field of interdisciplinary research.

Polymer Chemistry: Pyrrolidinone derivatives can be used as monomers or additives to create polymers with tailored properties. Their polarity and hydrogen-bonding capabilities can influence the mechanical, thermal, and solubility characteristics of the resulting materials. The oxane moiety in this compound could introduce additional flexibility and hydrophilicity, making it a promising building block for novel polymers with applications in areas such as biocompatible materials or specialized coatings. nbinno.com

Functional Materials: The pyrrolidinone structure is found in various functional materials, including those with applications in electronics and textiles. nbinno.com The specific stereochemistry and functionality of this compound could be exploited to create materials with unique optical, electronic, or recognition properties. This opens up possibilities for its use in sensors, chiral separation media, or as a component in functional dyes and pigments.

Biomaterials: The biocompatibility of both pyrrolidinone and oxane structures suggests that materials derived from this compound could have applications in the biomedical field. For example, they could be used to develop new drug delivery systems, hydrogels for tissue engineering, or biocompatible coatings for medical devices.

Table 3: Interdisciplinary Applications of Pyrrolidinone-Based Scaffolds

| Field of Application | Potential Role of this compound | Key Properties Exploited | References |

|---|---|---|---|

| Polymer Science | Monomer or additive in polymer synthesis. | Polarity, hydrogen bonding, flexibility from oxane ring. | nbinno.com |

| Functional Materials | Component in sensors, chiral media, or dyes. | Stereochemistry, specific functional groups for recognition. | nbinno.com |

| Biomaterials | Building block for drug delivery systems or hydrogels. | Biocompatibility, hydrophilicity. | researchgate.net |

| Coatings and Auxiliaries | Additive to enhance material performance. | Chemical resistance, thermal stability. | nbinno.com |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(Oxan-4-yl)pyrrolidin-2-one?

- Methodology : The compound can be synthesized via catalytic cyclization or multi-step organic reactions. For example, pyrrolidine derivatives are often synthesized using catalysts like pyrrolidine itself (as described in cyclization reactions for related compounds) . Enamine Ltd's catalog lists 4-(oxan-4-yl)pyrrolidin-2-one (a positional isomer) as a building block, suggesting its synthesis involves coupling oxane (tetrahydropyran) with pyrrolidin-2-one precursors under controlled conditions. Recrystallization from methanol or ethanol is typically used for purification .

Q. How is the structural elucidation of this compound performed?

- Methodology :

- X-ray crystallography : Use SHELX software for structure refinement. SHELXL is particularly effective for small-molecule refinement, enabling precise determination of bond lengths and angles .

- Molecular visualization : ORTEP-3 provides graphical representations of thermal ellipsoids and molecular geometry, aiding in conformational analysis .

- Spectroscopy : NMR (¹H/¹³C) and mass spectrometry (MS) are critical for confirming molecular weight and functional groups. Reference standards (e.g., pyrrolidin-2-one derivatives in pharmaceutical databases) ensure data accuracy .

Advanced Research Questions

Q. How can computational methods predict the ring puckering dynamics of this compound?

- Methodology : Apply the Cremer-Pople puckering parameters to quantify non-planar ring distortions. For the oxane (tetrahydropyran) and pyrrolidin-2-one moieties, calculate puckering amplitudes (q) and phase angles (φ) using Cartesian coordinates from crystallographic data. Software like Gaussian or ORCA can model pseudorotation pathways and energy minima .

Q. What methodologies address polymorphism in crystalline forms of this compound?

- Methodology :

- High-resolution X-ray diffraction : Use SHELXL to refine multiple crystal forms and identify hydrogen-bonding patterns .

- Thermal analysis : Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) detect phase transitions.

- Dynamic vapor sorption (DVS) : Assess stability under varying humidity conditions, particularly for hygroscopic polymorphs .

Q. How can researchers resolve contradictions in spectroscopic data during characterization?

- Methodology :

- Cross-validation : Compare NMR chemical shifts with computed values (e.g., DFT calculations). For MS, use high-resolution instruments (HRMS) to distinguish isobaric interferences.

- Reference standards : Utilize certified impurities (e.g., EP/Pharm. standards) to calibrate analytical methods and identify side products .

- Crystallographic validation : Resolve ambiguities in stereochemistry by correlating spectroscopic data with X-ray structures .

Applications in Pharmaceutical Research

Q. What are the potential pharmaceutical applications of this compound derivatives?

- Methodology :

- Drug design : Modify the pyrrolidin-2-one core to enhance binding affinity. For example, fluorinated analogs (e.g., Fluorochloridone) show herbicidal activity, suggesting potential in agrochemical or kinase inhibitor development .

- Radiotracer synthesis : Derivatives like [¹¹C]UCB-J target synaptic vesicle glycoproteins, demonstrating utility in PET imaging for neurological disorders .

- Enzyme inhibition : Piperazine-linked pyrrolidinones (e.g., in p38 MAP kinase inhibitors) can be optimized for anti-inflammatory or anticancer activity .

Notes

- Avoid commercial sources (e.g., BenchChem) per user guidelines.

- Advanced questions emphasize methodological rigor, while basic questions focus on foundational techniques.

- Cite peer-reviewed journals (e.g., Acta Crystallographica, EJNMMI Radiopharmacy) for authoritative support.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.